molecular formula C6H10BNO3 B3181641 4-Aminophenylboronic acid hydrate CAS No. 960355-27-5

4-Aminophenylboronic acid hydrate

Cat. No.: B3181641
CAS No.: 960355-27-5
M. Wt: 154.96 g/mol
InChI Key: ZXZLCPXZGFYIEP-UHFFFAOYSA-N
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Description

4-Aminophenylboronic acid hydrate is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications. This compound is particularly interesting due to its amino group, which adds another layer of reactivity and functionality to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminophenylboronic acid hydrate can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures (around 80-100°C) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Aminophenylboronic acid hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the amino group, while palladium catalysts are used for transmetalation reactions.

Major Products

    Oxidation: Nitro- or nitroso-4-aminophenylboronic acid.

    Reduction: 4-Aminophenylborane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Aminophenylboronic acid hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-aminophenylboronic acid hydrate primarily involves its ability to form reversible covalent bonds with diols. This interaction is crucial in its role as a sensor for sugars and other biomolecules. The amino group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminophenylboronic acid
  • 4-Formylphenylboronic acid
  • 4-Aminophenylboronic acid pinacol ester

Comparison

4-Aminophenylboronic acid hydrate is unique due to the presence of both an amino group and a boronic acid group, which provides a combination of reactivity and functionality not found in many other compounds. For instance, 3-aminophenylboronic acid lacks the same spatial arrangement of functional groups, which can affect its reactivity and applications. Similarly, 4-formylphenylboronic acid has a formyl group instead of an amino group, leading to different chemical properties and uses .

Properties

IUPAC Name

(4-aminophenyl)boronic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2.H2O/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,9-10H,8H2;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZLCPXZGFYIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N)(O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723525
Record name (4-Aminophenyl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960355-27-5
Record name (4-Aminophenyl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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